1-(1h-Benzoimidazol-2-yl)-ethylamine dihydrochloride
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Overview
Description
1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-(1H-benzoimidazol-2-yl)-ethylamine dihydrochloride typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the ethylamine group. One common synthetic route involves the reaction of 1,2-phenylenediamine with acetaldehyde under acidic conditions to form the benzimidazole core. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-benzoimidazol-2-yl)-ethylamine dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, benzimidazole derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . The compound may also interact with cellular receptors and signaling pathways, modulating immune responses and other physiological processes .
Comparison with Similar Compounds
1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride can be compared with other benzimidazole derivatives, such as:
2-(4-Aminophenyl)benzimidazole: This compound has similar antimicrobial properties but differs in its substitution pattern, leading to variations in biological activity.
1-(1H-Benzimidazol-2-yl)-2-bromoethanone: This derivative is used in the synthesis of more complex benzimidazole compounds and exhibits different reactivity due to the presence of the bromo group.
Benzimidazole Schiff bases: These compounds are synthesized by reacting benzimidazole derivatives with aldehydes or ketones, resulting in Schiff bases with potent antimicrobial and antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEWMMVTBRJLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74461-35-1 |
Source
|
Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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